Ethyl 4-((3-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)ureido)methyl)cyclohexanecarboxylate
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Overview
Description
Ethyl 4-((3-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)ureido)methyl)cyclohexanecarboxylate is a complex organic compound with a molecular formula of C24H37N5O3 and a molecular weight of 443592
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-((3-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)ureido)methyl)cyclohexanecarboxylate typically involves multiple steps, starting with the construction of the quinazoline core. This can be achieved through the condensation of an appropriate amine with a carbonyl compound, followed by cyclization under acidic or basic conditions. The piperidine ring is then introduced through nucleophilic substitution reactions, and the cyclohexanecarboxylate moiety is attached via esterification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques to ensure efficiency and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-((3-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)ureido)methyl)cyclohexanecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN3) or iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has shown promise in several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 4-((3-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)ureido)methyl)cyclohexanecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Ethyl 4-(7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate: Similar quinazoline core with a chlorophenyl group.
Ethyl 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-ylthio)cyclohexanecarboxylate: Similar structure with a dimethyl group and a thioether linkage.
Uniqueness: Ethyl 4-((3-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)ureido)methyl)cyclohexanecarboxylate stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
ethyl 4-[[[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]carbamoylamino]methyl]cyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N5O3/c1-2-32-23(30)18-9-7-17(8-10-18)15-25-24(31)28-19-11-13-29(14-12-19)22-20-5-3-4-6-21(20)26-16-27-22/h16-19H,2-15H2,1H3,(H2,25,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYUYQDGWMJVIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)CNC(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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